molecular formula C11H19F3N2O2 B2765468 Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 1893669-47-0

Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B2765468
CAS No.: 1893669-47-0
M. Wt: 268.28
InChI Key: VMUITAFSDWVMHR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Aminomethylation: The aminomethyl group can be added through a reaction with formaldehyde and an amine source.

    Tert-butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate or tert-butyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the aminomethyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a marker in various biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    2-(Aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate: Lacks the tert-butyl group, which may influence its stability and solubility.

    Tert-butyl 2-(trifluoromethyl)pyrrolidine-1-carboxylate: Lacks the aminomethyl group, which may alter its ability to form hydrogen bonds and interact with biological targets.

Uniqueness

Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups. The presence of both the trifluoromethyl and aminomethyl groups provides a balance of lipophilicity and hydrogen-bonding capability, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-5-10(16,7-15)11(12,13)14/h4-7,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUITAFSDWVMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893669-47-0
Record name tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate
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